molecular formula C9H11NO3 B3281464 erythro-D-Phenylserine CAS No. 7352-06-9

erythro-D-Phenylserine

Cat. No.: B3281464
CAS No.: 7352-06-9
M. Wt: 181.19 g/mol
InChI Key: VHVGNTVUSQUXPS-HTQZYQBOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Erythro-D-Phenylserine can be synthesized through various methods. One common approach involves the transaldolation of threonine and benzaldehyde using threonine transaldolase. This reaction is typically carried out under controlled conditions to ensure high diastereoselectivity . Another method involves the enzymatic synthesis using phenylserine deaminase, which catalyzes the deamination of D-threo-phenylserine to phenylpyruvate .

Industrial Production Methods: Industrial production of this compound often employs multi-enzyme cascade reactions. These reactions involve the use of multiple enzymes to convert starting materials into the desired product with high efficiency and selectivity. For instance, a cascade reaction involving threonine transaldolase, carboxylic acid reductase, alcohol dehydrogenase, and glucose dehydrogenase has been used to produce this compound from benzoic acid .

Chemical Reactions Analysis

Types of Reactions: Erythro-D-Phenylserine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or ammonia.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phenylpyruvate, while reduction can produce phenylalanine .

Comparison with Similar Compounds

Properties

IUPAC Name

(2R,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVGNTVUSQUXPS-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@H](C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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